SAR-150640

Beschreibung

The exact mass of the compound Unii-HR5458W684 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality SAR-150640 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SAR-150640 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

433212-21-6 |

|---|---|

Molekularformel |

C25H35ClN2O7S |

Molekulargewicht |

543.1 g/mol |

IUPAC-Name |

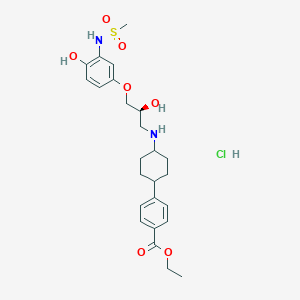

ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate;hydrochloride |

InChI |

InChI=1S/C25H34N2O7S.ClH/c1-3-33-25(30)19-6-4-17(5-7-19)18-8-10-20(11-9-18)26-15-21(28)16-34-22-12-13-24(29)23(14-22)27-35(2,31)32;/h4-7,12-14,18,20-21,26-29H,3,8-11,15-16H2,1-2H3;1H/t18?,20?,21-;/m0./s1 |

InChI-Schlüssel |

VEZDPEGPNPRTOH-JSZWSAAYSA-N |

Isomerische SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CCC(CC2)NC[C@@H](COC3=CC(=C(C=C3)O)NS(=O)(=O)C)O.Cl |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CCC(CC2)NCC(COC3=CC(=C(C=C3)O)NS(=O)(=O)C)O.Cl |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

ethyl 4-(4-((2-hydroxy-3-(4-hydroxy-3-((methylsulfonyl)amino)phenoxy)propyl)amino)cyclohexyl)benzoate SAR 150640 SAR-150640 SAR150640 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SAR-150640 Mechanism of Action in Myometrium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR-150640 is a selective β3-adrenoceptor agonist that has demonstrated significant potential in modulating myometrial function. This technical guide provides an in-depth overview of the core mechanism of action of SAR-150640 in the myometrium, with a focus on its signaling pathways and effects on cellular processes relevant to uterine contractility and tissue remodeling. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.

Core Mechanism of Action: β3-Adrenoceptor Agonism

SAR-150640 exerts its effects on the myometrium primarily through its selective agonist activity at the β3-adrenergic receptor (β3-AR), a G-protein coupled receptor.[1] Unlike the β2-adrenoceptor, the β3-AR is resistant to long-term agonist-induced desensitization, making it an attractive therapeutic target.[2] Activation of the β3-AR in myometrial cells initiates a downstream signaling cascade that ultimately leads to smooth muscle relaxation (tocolysis) and the prevention of pro-inflammatory and remodeling processes.

Signaling Pathways

The binding of SAR-150640 to the β3-AR triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which is believed to be a central mediator of the downstream effects of SAR-150640.[1]

The primary signaling pathways influenced by SAR-150640 in the myometrium include:

-

Inhibition of Myometrial Contraction:

-

Calcium Mobilization: SAR-150640 has been shown to concentration-dependently inhibit the increase in intracellular calcium (Ca2+) mobilization induced by uterotonins like oxytocin.[4] Reduced intracellular Ca2+ levels lead to decreased activation of myosin light-chain kinase (MLCK), a key enzyme in the contractile process.

-

ERK1/2 Phosphorylation: SAR-150640 significantly reduces both basal and oxytocin-stimulated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] ERK1/2 are implicated in the regulation of myometrial contractility.

-

-

Anti-inflammatory and Anti-remodeling Effects:

-

Matrix Metalloproteinase (MMP) Regulation: In an in vitro model of chorioamnionitis using lipopolysaccharide (LPS) to induce an inflammatory response, SAR-150640 prevents the overexpression and overactivity of MMP-2 and MMP-9.[5][6] MMPs are enzymes involved in the degradation of the extracellular matrix, a crucial process in uterine remodeling during labor.[5] This effect is concentration-dependent.[6]

-

The following diagram illustrates the proposed signaling pathway of SAR-150640 in myometrial cells.

References

- 1. Inside the Biology of the β3-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR150640, a selective β3-adrenoceptor agonist, prevents human myometrial remodelling and activation of matrix metalloproteinase in an in vitro model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The β3-Adrenergic Receptor Signaling Pathway and the Investigational Agonist SAR-150640: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the β3-adrenergic receptor (β3-AR) signaling pathway and the pharmacological characteristics of SAR-150640, a potent and selective β3-AR agonist. This document is intended to serve as a comprehensive resource, detailing the molecular cascades initiated by β3-AR activation, presenting quantitative data for SAR-150640, and outlining detailed protocols for key experimental assays.

The β3-Adrenergic Receptor Signaling Pathway

The β3-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder, with lower levels of expression in other tissues such as the myocardium.[1][2] Unlike the β1- and β2-adrenergic receptors, the β3-AR is relatively resistant to short-term agonist-induced desensitization.[1] Its activation triggers a cascade of intracellular signaling events that are critical in regulating energy metabolism and smooth muscle relaxation.[1][2]

Canonical Gs-cAMP-PKA Pathway

The primary signaling mechanism of the β3-AR involves its coupling to a stimulatory G protein (Gs).[3] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1][4] PKA then phosphorylates various downstream targets, mediating the physiological effects of β3-AR stimulation, such as lipolysis in adipocytes and relaxation of the detrusor muscle.[1][2]

References

SAR-150640: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SAR-150640, a potent and selective β3-adrenergic receptor agonist. It details the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

SAR-150640, also known as ethyl 4-((1S,4r)-4-(((S)-2-hydroxy-3-(4-hydroxy-3-(methylsulfonamido)phenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride, is a synthetic small molecule.[1] Its structure is characterized by a substituted phenoxy-propanolamine moiety linked to a cyclohexyl benzoate group.

Table 1: Chemical and Physicochemical Properties of SAR-150640

| Property | Value | Source |

| Chemical Formula | C25H34N2O7S (free base) C25H34N2O7S.ClH (hydrochloride salt) | [2][3][4][5] |

| Molecular Weight | 506.61 g/mol (free base) 543.07 g/mol (hydrochloride salt) | [2][3][4][5] |

| IUPAC Name | ethyl 4-((1S,4r)-4-(((S)-2-hydroxy-3-(4-hydroxy-3-(methylsulfonamido)phenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride | [1] |

| SMILES | CCOC(=O)c1ccc(cc1)[C@H]2CC--INVALID-LINK--NC--INVALID-LINK--O.Cl | [2] |

| InChI Key | VEZDPEGPNPRTOH-PSLBYKFTSA-N | [1][2] |

| Stereochemistry | Absolute | [2][3][4] |

Biological Properties and Mechanism of Action

SAR-150640 is a potent and selective agonist of the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) family.[1] Its primary therapeutic indication was for the treatment of preterm labor due to its relaxant effect on uterine smooth muscle.[1]

The mechanism of action of SAR-150640 involves the activation of the β3-AR, which is coupled to a stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.

Table 2: Biological Activity of SAR-150640

| Parameter | Value | Cell/Tissue Type |

| β3-AR Affinity (Ki) | 73 nM | Human neuroblastoma cells (SKNMC) |

| cAMP Production (pEC50) | 7.7 | Human uterine smooth muscle cells (UtSMC) |

| Inhibition of Spontaneous Contractions (pIC50) | 6.4 | Human near-term myometrial strips |

SAR-150640 has been shown to dose-dependently inhibit oxytocin-induced intracellular Ca2+ mobilization and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in human uterine smooth muscle cells.

Signaling Pathway

The binding of SAR-150640 to the β3-adrenergic receptor initiates a signaling cascade that culminates in myometrial relaxation. The key steps in this pathway are depicted in the diagram below.

Caption: β3-Adrenergic Receptor Signaling Pathway Activated by SAR-150640.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the activity of SAR-150640.

cAMP Production Assay

This assay quantifies the increase in intracellular cAMP levels following stimulation with SAR-150640.

Caption: Workflow for cAMP Production Assay.

Methodology:

-

Cell Culture: Human uterine smooth muscle cells (UtSMC) are cultured in appropriate media and conditions until they reach 80-90% confluency.

-

Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Assay:

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and incubated for 15-30 minutes.

-

Cells are then stimulated with a range of concentrations of SAR-150640 or a vehicle control for 30 minutes at 37°C.

-

The reaction is stopped, and cells are lysed according to the manufacturer's instructions of the chosen cAMP detection kit.

-

-

Detection: Intracellular cAMP levels are quantified using a competitive immunoassay, such as an ELISA or a time-resolved Förster resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The results are plotted as a dose-response curve, and the pEC50 value is calculated using non-linear regression.

Intracellular Calcium Mobilization Assay

This assay measures the ability of SAR-150640 to inhibit agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Preparation: UtSMC are seeded onto black-walled, clear-bottom 96-well plates and grown to confluency.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C, followed by a wash step to remove extracellular dye.

-

Assay:

-

The plate is placed in a fluorescence microplate reader equipped with an automated liquid handling system.

-

Baseline fluorescence is recorded.

-

Cells are pre-incubated with various concentrations of SAR-150640 or vehicle for a short period.

-

An agonist, such as oxytocin, is then added to stimulate an increase in intracellular calcium.

-

Fluorescence changes are monitored in real-time.

-

-

Data Analysis: The peak fluorescence intensity following agonist addition is measured. The inhibitory effect of SAR-150640 is calculated as a percentage of the response in the absence of the compound, and an IC50 value is determined.

ERK1/2 Phosphorylation Assay

This assay determines the effect of SAR-150640 on the phosphorylation of ERK1/2.

Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.

Methodology:

-

Cell Culture and Treatment: UtSMC are grown in 6-well plates and then serum-starved overnight to reduce basal ERK1/2 phosphorylation. Cells are then treated with SAR-150640 at various concentrations for different time points.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 bands. The fold change in phosphorylation compared to the untreated control is calculated.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of Oxytocin on Intracellular Ca2+ Release in Cardiac Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]

The Discovery and Initial Synthesis of SAR-150640: A β3-Adrenoceptor Agonist for Tocolytic Therapy

A Technical Whitepaper for Researchers in Drug Development

Abstract

SAR-150640 is a potent and selective β3-adrenoceptor agonist that was investigated for its potential as a tocolytic agent for the treatment of preterm labor. This document provides a comprehensive overview of the discovery, initial synthesis, and pharmacological characterization of SAR-150640. It includes a detailed (representative) synthetic protocol, in-depth descriptions of key experimental methodologies, and a summary of its biological activity. The signaling pathway of SAR-150640 is also visually represented to facilitate a deeper understanding of its mechanism of action. This whitepaper is intended to serve as a technical guide for researchers, scientists, and professionals involved in the field of drug discovery and development.

Introduction

Preterm labor, defined as the onset of labor before 37 weeks of gestation, is a major cause of neonatal morbidity and mortality worldwide. Tocolytic agents are used to suppress uterine contractions and prolong pregnancy, providing a crucial window for fetal development and the administration of antenatal corticosteroids. The β2-adrenoceptor agonists, such as salbutamol, have been used as tocolytics, but their clinical utility is often limited by cardiovascular side effects due to the widespread expression of β2-adrenoceptors.

The β3-adrenoceptor has emerged as a promising therapeutic target for uterine relaxation. It is expressed in the myometrium, and its activation leads to smooth muscle relaxation with a potentially more favorable side-effect profile compared to β2-adrenoceptor agonists. SAR-150640, chemically known as ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3-[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride, was developed by Sanofi-Aventis as a potent and selective β3-adrenoceptor agonist for the management of preterm labor.[1]

This technical guide details the initial discovery and synthesis of SAR-150640, its pharmacological properties, and the key experiments that elucidated its mechanism of action.

Initial Synthesis of SAR-150640

The following section outlines a representative, multi-step synthesis for SAR-150640, based on established principles of organic chemistry and information from related patents.

Experimental Protocol: Representative Synthesis of SAR-150640

Step 1: Synthesis of (2S)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)oxirane

-

To a solution of 2,2-dimethyl-4H-1,3-benzodioxin-6-carbaldehyde in a suitable solvent such as methanol, add trimethylsulfonium iodide and a strong base like sodium hydride at 0°C.

-

The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield the epoxide intermediate.

Step 2: Synthesis of 5-((2S)-oxiran-2-ylmethoxy)-2-hydroxybenzonitrile

-

The epoxide from Step 1 is reacted with 2,5-dihydroxybenzonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

-

The reaction mixture is heated to facilitate the nucleophilic ring-opening of the epoxide.

-

After completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Step 3: Synthesis of N-(4-cyano-3-hydroxyphenyl)methanesulfonamide

-

To a solution of 5-amino-2-hydroxybenzonitrile in a suitable solvent like pyridine, methanesulfonyl chloride is added dropwise at 0°C.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The product is isolated by precipitation upon addition of water, filtered, and dried.

Step 4: Coupling of the epoxide and the sulfonamide

-

The epoxide from Step 2 is reacted with the sulfonamide from Step 3 in the presence of a base like cesium carbonate in a solvent such as DMF.

-

The reaction is heated to ensure the coupling reaction proceeds to completion.

-

Standard aqueous workup and chromatographic purification are performed to isolate the coupled product.

Step 5: Reductive amination with ethyl 4-(trans-4-aminocyclohexyl)benzoate

-

The intermediate from Step 4 is subjected to a reductive amination reaction with ethyl 4-(trans-4-aminocyclohexyl)benzoate.

-

The reaction is carried out in a suitable solvent like methanol in the presence of a reducing agent such as sodium cyanoborohydride.

-

The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography.

Step 6: Hydrochloride salt formation

-

The final compound from Step 5 is dissolved in a suitable solvent like diethyl ether, and a solution of hydrochloric acid in ethanol is added dropwise with stirring.

-

The resulting precipitate, SAR-150640, is collected by filtration, washed with cold ether, and dried under vacuum.

Pharmacological Characterization

In Vitro Activity

The biological activity of SAR-150640 and its major metabolite, SSR500400, was assessed through a series of in vitro assays.

Table 1: In Vitro Pharmacological Profile of SAR-150640 and SSR500400

| Compound | Assay | Cell Line / Tissue | Target | Parameter | Value | Reference |

| SAR-150640 | Radioligand Binding | SK-N-MC cells | β3-adrenoceptor | Kᵢ (nM) | 73 | [2] |

| Functional Assay (cAMP) | SK-N-MC cells | β3-adrenoceptor | pEC₅₀ | 6.5 | [2] | |

| Functional Assay (cAMP) | Human Uterine Smooth Muscle Cells | β3-adrenoceptor | pEC₅₀ | 7.7 | [2] | |

| Uterine Contraction | Human myometrial strips | - | pIC₅₀ | 6.4 | [2] | |

| SSR500400 | Radioligand Binding | SK-N-MC cells | β3-adrenoceptor | Kᵢ (nM) | 358 | [2] |

| Functional Assay (cAMP) | SK-N-MC cells | β3-adrenoceptor | pEC₅₀ | 6.2 | [2] | |

| Functional Assay (cAMP) | Human Uterine Smooth Muscle Cells | β3-adrenoceptor | pEC₅₀ | 7.7 | [2] | |

| Uterine Contraction | Human myometrial strips | - | pIC₅₀ | 6.8 | [2] | |

| Isoproterenol | Functional Assay (cAMP) | SK-N-MC cells | β3-adrenoceptor | pEC₅₀ | 5.1 | [2] |

| Salbutamol | Uterine Contraction | Human myometrial strips | - | pIC₅₀ | 5.9 | [2] |

In Vivo Efficacy

The tocolytic effect of SAR-150640 was evaluated in a preclinical model of uterine contractions.

Experimental Protocol: In Vivo Uterine Contractions in Cynomolgus Monkeys

-

Animal Model: Conscious, unrestrained female cynomolgus monkeys were used.

-

Induction of Contractions: Uterine contractions were induced by a continuous intravenous infusion of oxytocin.

-

Drug Administration: SAR-150640 was administered intravenously at doses of 1 and 6 mg/kg.

-

Monitoring: Uterine contractions, heart rate, and blood pressure were continuously monitored.

-

Results: SAR-150640 dose-dependently inhibited oxytocin-induced myometrial contractions.[2] Importantly, no significant effects on heart rate or blood pressure were observed at the effective doses. In contrast, the β2-agonist salbutamol did not inhibit uterine contractions but caused a dose-dependent increase in heart rate.[2]

Mechanism of Action

SAR-150640 exerts its tocolytic effect by selectively activating β3-adrenoceptors on myometrial smooth muscle cells. This initiates a signaling cascade that ultimately leads to muscle relaxation.

Caption: Signaling pathway of SAR-150640 in myometrial cells.

The binding of SAR-150640 to the β3-adrenoceptor activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase.[2] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentration and inhibition of the ERK1/2 signaling pathway, both of which contribute to the relaxation of uterine smooth muscle.[2]

Key Experimental Protocols

β3-Adrenoceptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of SAR-150640 for the human β3-adrenoceptor.

Protocol:

-

Membrane Preparation: Membranes from SK-N-MC cells, which endogenously express the human β3-adrenoceptor, are prepared by homogenization and centrifugation.

-

Radioligand: [¹²⁵I]-cyanopindolol is used as the radioligand.

-

Assay Buffer: Tris-HCl buffer containing MgCl₂.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of SAR-150640 in the assay buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of SAR-150640 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

References

In Vitro Characterization of SAR-150640: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of SAR-150640, a potent and selective β3-adrenergic receptor (β3-AR) agonist. The information presented herein is intended to support further research and development efforts related to this compound.

Core Compound Profile

SAR-150640 has been identified as a selective agonist for the human β3-adrenergic receptor, with demonstrated effects on intracellular signaling cascades and smooth muscle relaxation. Its primary mechanism of action involves the activation of the β3-AR, leading to downstream cellular responses. Notably, SAR-150640 exhibits minimal to no agonist or antagonist activity at β1- and β2-adrenergic receptors, highlighting its selectivity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters determined for SAR-150640 and its major metabolite, SSR500400, in various in vitro assays.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Cell Line/Tissue | Kᵢ (nM) |

| SAR-150640 | Human β3-AR | SK-N-MC Cells | 73 |

| SSR500400 | Human β3-AR | SK-N-MC Cells | 358 |

Table 2: Functional Potency in cAMP Production Assays

| Compound | Cell Line/Tissue | Parameter | Value |

| SAR-150640 | Human SK-N-MC Cells | pEC₅₀ | 6.5 |

| SSR500400 | Human SK-N-MC Cells | pEC₅₀ | 6.2 |

| (-)-Isoproterenol | Human SK-N-MC Cells | pEC₅₀ | 5.1 |

| SAR-150640 | Human Uterine Smooth Muscle Cells (UtSMC) | pEC₅₀ | 7.7 |

| SSR500400 | Human Uterine Smooth Muscle Cells (UtSMC) | pEC₅₀ | 7.7 |

Table 3: Functional Potency in Uterine Contraction Inhibition Assays

| Compound | Tissue | Parameter | Value |

| SAR-150640 | Human Near-Term Myometrial Strips | pIC₅₀ | 6.4 |

| SSR500400 | Human Near-Term Myometrial Strips | pIC₅₀ | 6.8 |

| Salbutamol | Human Near-Term Myometrial Strips | pIC₅₀ | 5.9 |

| CGP12177 | Human Near-Term Myometrial Strips | pIC₅₀ | 5.8 |

| (-)-Isoproterenol | Human Near-Term Myometrial Strips | pIC₅₀ | ~6.8 |

| Atosiban | Human Near-Term Myometrial Strips | pIC₅₀ | ~6.8 |

| SAR-150640 | Late Pregnant Mouse Uterus | pD₂ | 6.64 ± 0.21 |

Signaling Pathways

SAR-150640-induced activation of the β3-adrenergic receptor initiates a complex signaling cascade. This involves a biphasic activation of Extracellular signal-regulated kinases 1/2 (Erk1/2), sequentially engaging both Gs and Gi protein signaling pathways.[2] The initial, rapid Erk1/2 activation is mediated by a Gs-PKA-Src pathway, while a later, sustained activation is dependent on a Gi-Src-PI3K pathway.[2]

Figure 1: SAR-150640 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of SAR-150640 for the human β3-adrenergic receptor.

Figure 2: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor are prepared by homogenization and differential centrifugation. Protein concentration is determined using a standard protein assay.

-

Binding Reaction: In a 96-well plate, cell membranes (e.g., 5-20 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177) and a range of concentrations of SAR-150640. The incubation is typically carried out in a buffer containing 50 mM Tris-HCl and 5 mM MgCl₂ at 30°C for 60 minutes.

-

Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of SAR-150640 that inhibits 50% of specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes the measurement of intracellular cyclic AMP (cAMP) production in response to SAR-150640 stimulation.

Figure 3: cAMP Accumulation Assay Workflow.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the β3-adrenergic receptor (e.g., human uterine smooth muscle cells or CHO-hβ3-AR cells) are seeded in 96-well plates and cultured to an appropriate confluency.

-

Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP. After a brief pre-incubation period, cells are stimulated with a range of concentrations of SAR-150640 for a defined time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay is based on the competition between endogenous cAMP and a labeled cAMP tracer for binding to a specific antibody.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to SAR-150640 is interpolated from the standard curve. Dose-response curves are then plotted, and the concentration of SAR-150640 that produces 50% of the maximal response (EC₅₀) is calculated using non-linear regression analysis.

Isolated Uterine Smooth Muscle Contraction Assay

This protocol details the methodology for assessing the relaxant effect of SAR-150640 on uterine smooth muscle contractility.

Methodology:

-

Tissue Preparation: Strips of myometrium are obtained from human near-term biopsies or from late-pregnant animals (e.g., mice). The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Equilibration and Contraction Induction: The tissue strips are allowed to equilibrate under a resting tension. Spontaneous contractions are monitored, or contractions are induced using an agonist such as oxytocin or prostaglandin F₂α.

-

Compound Addition: Once stable contractions are established, cumulative concentrations of SAR-150640 are added to the organ bath.

-

Measurement of Relaxation: The isometric tension of the uterine strips is continuously recorded using a force transducer. The inhibitory effect of SAR-150640 is quantified as the percentage reduction in the amplitude or frequency of contractions.

-

Data Analysis: Concentration-response curves for the relaxant effect of SAR-150640 are constructed, and the pIC₅₀ (negative logarithm of the molar concentration producing 50% of the maximal inhibition) is determined.

Conclusion

The in vitro data for SAR-150640 consistently demonstrate its characteristics as a potent and selective β3-adrenergic receptor agonist. Its ability to induce cAMP production and promote uterine smooth muscle relaxation underscores its potential therapeutic applications. The elucidation of its biphasic signaling pathway provides a deeper understanding of its molecular mechanism of action. This technical guide serves as a comprehensive resource for researchers engaged in the further investigation and development of SAR-150640.

References

The Selective β3-Adrenoceptor Agonist SAR-150640: A Modulator of Uterine Smooth Muscle Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR-150640 is a selective agonist for the β3-adrenergic receptor, a G-protein coupled receptor expressed on human uterine smooth muscle cells (myocytes). This document provides a comprehensive technical overview of the effects of SAR-150640 on these cells, with a focus on its potential as a therapeutic agent for conditions such as preterm labor. It details the molecular mechanisms of action, presents quantitative data on its efficacy, and outlines the experimental protocols used to generate these findings. Notably, while the Rho kinase pathway is a critical regulator of uterine contraction, current evidence does not support a direct role for SAR-150640 in inhibiting this pathway; its primary mechanism of action is through β3-adrenoceptor activation and subsequent downstream signaling.

Introduction to Uterine Contractility and Therapeutic Targets

The contractility of uterine smooth muscle is a complex physiological process tightly regulated by a balance of stimulatory and inhibitory signals. Dysregulation of this process can lead to devastating pregnancy complications, most notably preterm labor. Key pathways involved in uterine contraction include the oxytocin receptor-mediated pathway and the RhoA/Rho kinase (ROCK) pathway, which increases the calcium sensitivity of the contractile apparatus.[1][2][3] Conversely, pathways that promote myometrial relaxation are crucial for maintaining uterine quiescence during pregnancy. A primary relaxation pathway involves the activation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4]

The β3-adrenoceptor has emerged as a promising therapeutic target for promoting uterine relaxation.[5] Unlike the β2-adrenoceptor, which is also present in the myometrium, the β3-adrenoceptor appears to be resistant to desensitization after prolonged agonist stimulation.[6] SAR-150640 has been identified as a selective agonist for this receptor.

Mechanism of Action of SAR-150640

SAR-150640 exerts its effects on uterine smooth muscle cells primarily through the activation of the β3-adrenergic receptor. This initiates a signaling cascade that ultimately leads to myometrial relaxation and possesses anti-inflammatory properties.

β3-Adrenoceptor Signaling Pathway

Activation of the β3-adrenoceptor by SAR-150640 leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4] PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium.[4][7] This can occur through various mechanisms, including the phosphorylation and inhibition of myosin light chain kinase (MLCK) and the activation of potassium channels, which hyperpolarizes the cell membrane and reduces calcium influx.[4][8][9] There is also evidence suggesting that β3-adrenoceptor activation in the myometrium can stimulate the production of nitric oxide (NO), which can further contribute to relaxation through cGMP-independent pathways.[10][11][12]

Anti-Inflammatory Effects

In addition to its direct relaxant effects, SAR-150640 has demonstrated anti-inflammatory properties in the myometrium. In in-vitro models of chorioamnionitis, an inflammatory condition often associated with preterm labor, SAR-150640 was shown to prevent the lipopolysaccharide (LPS)-induced overexpression and overactivity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[13] These enzymes are involved in the degradation of the extracellular matrix, a process that contributes to cervical ripening and uterine remodeling during labor.

Quantitative Data on the Effects of SAR-150640

The efficacy of SAR-150640 has been quantified in several preclinical studies. The following tables summarize the key findings.

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| Inhibition of Spontaneous Contractions | ||||

| pIC50 | Human | Myometrial Strips | 6.44 | [14] |

| Inhibition of Oxytocin-Induced Contractions | ||||

| pIC50 | Human | Myometrial Cells | 6.9 ± 0.8 | [14] |

| Stimulation of cAMP Production | ||||

| pEC50 | Human | Myometrial Cell Membranes | 7.7 ± 0.2 | [14] |

| GTPγS Binding | ||||

| pEC50 | Human | Myometrial Cell Membranes | 6.6 ± 0.1 | [14] |

| Inhibition of LPS-Induced MMP-2 Expression | ||||

| % Inhibition (at 0.1 µM) | Human | Myometrial Tissue | Statistically significant | [13] |

| Inhibition of LPS-Induced MMP-9 Expression | ||||

| % Inhibition (at 0.1 µM) | Human | Myometrial Tissue | Statistically significant | [13] |

Table 1: Potency and Efficacy of SAR-150640 in In-Vitro Human Myometrial Models.

| Agonist | pD2 | Emax (%) |

| SAR-150640 | 6.64 ± 0.21 | 104.9 ± 7.95 |

| Salbutamol (β2-agonist) | 8.57 ± 0.062 | 103.1 ± 3.22 |

| Isoprenaline (non-selective β-agonist) | 9.48 ± 0.084 | 102.9 ± 5.18 |

Table 2: Comparative Relaxant Effects of β-Adrenoceptor Agonists on Late Pregnant Mouse Uterine Contractions.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this document.

Human Uterine Smooth Muscle Cell Culture

Protocol:

-

Tissue Acquisition: Myometrial biopsies are obtained from consenting patients undergoing elective cesarean sections.[15]

-

Preparation: The tissue is placed in a sterile, buffered salt solution. The serosa and any visible connective or adipose tissue are removed. The myometrial tissue is then minced into small pieces (1-2 mm³).

-

Enzymatic Digestion: The minced tissue is incubated in a digestion solution containing enzymes such as collagenase and trypsin at 37°C to dissociate the cells.

-

Cell Isolation: The cell suspension is filtered through a cell strainer to remove undigested tissue. The resulting cell suspension is centrifuged, and the cell pellet is resuspended in culture medium.

-

Plating and Culture: The isolated myocytes are plated in culture flasks or plates coated with an attachment factor (e.g., gelatin). The cells are cultured in a specialized smooth muscle cell growth medium, typically containing Dulbecco's Modified Eagle Medium (DMEM)/F-12, fetal bovine serum (FBS), and antibiotics, in a humidified incubator at 37°C and 5% CO2.[16]

-

Subculture: Once the cells reach a certain confluency (e-g., 80-90%), they are detached using a trypsin-EDTA solution and replated at a lower density for further expansion (passaging). Experiments are typically performed on cells from early passages (e.g., 2-5) to maintain their physiological relevance.

Uterine Contractility Assay (Organ Bath)

Protocol:

-

Tissue Preparation: Longitudinal strips of myometrium are dissected from biopsies.[15][17]

-

Mounting: The myometrial strips are mounted vertically in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force-displacement transducer.

-

Equilibration: The strips are allowed to equilibrate under a resting tension until regular spontaneous contractions are established.

-

Treatment: For testing inhibitory effects, once stable contractions are achieved (either spontaneous or induced by an agonist like oxytocin), cumulative concentrations of SAR-150640 are added to the organ bath.

-

Data Acquisition and Analysis: The isometric force of the contractions is recorded continuously. The frequency and amplitude of contractions are analyzed to determine the inhibitory effect of SAR-150640. Dose-response curves are generated to calculate parameters such as IC50 or pIC50.[15]

cAMP Measurement Assay

Protocol:

-

Cell Preparation: Human uterine smooth muscle cells are cultured in multi-well plates.

-

Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with various concentrations of SAR-150640 for a defined period.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods like AlphaScreen or HTRF.[18] The results are typically expressed as pmol of cAMP per mg of protein.

GTPγS Binding Assay

Protocol:

-

Membrane Preparation: Membranes are prepared from human uterine smooth muscle cells or tissue.

-

Assay Reaction: The membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of SAR-150640.[19]

-

Separation and Detection: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide, typically by rapid filtration. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is analyzed to determine the potency (EC50 or pEC50) of SAR-150640.[19]

The Rho Kinase Pathway: A Note on an Unrelated Mechanism

The initial inquiry included a search for information on SAR-150640 as a Rho kinase inhibitor. It is important to clarify that the RhoA/ROCK pathway is a key contractile pathway in uterine smooth muscle.[1][2][3] Agonists such as oxytocin can activate this pathway, leading to the inhibition of myosin light chain phosphatase and an increase in the calcium sensitivity of the contractile proteins.[2][3] Therefore, inhibitors of Rho kinase are being investigated as potential tocolytics. However, the available scientific literature does not indicate that SAR-150640 acts as a Rho kinase inhibitor. Its mechanism of action is distinctly through the β3-adrenoceptor/cAMP pathway, which promotes relaxation.

Conclusion

SAR-150640 is a selective β3-adrenoceptor agonist that effectively induces relaxation of human uterine smooth muscle and exhibits anti-inflammatory properties in preclinical models. Its mechanism of action is well-defined and involves the canonical Gs-protein/adenylyl cyclase/cAMP/PKA signaling cascade, with potential contributions from nitric oxide. The quantitative data demonstrate its potency in inhibiting myometrial contractility. The detailed experimental protocols provided herein offer a foundation for further research into SAR-150640 and other β3-adrenoceptor agonists as potential tocolytic agents for the management of preterm labor. It is critical to distinguish its relaxant mechanism from contractile pathways such as the Rho kinase system.

References

- 1. RHO protein regulation of contraction in the human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RhoA/Rho-kinase cascade is involved in oxytocin-induced rat uterine contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cyclic AMP signalling pathways in the regulation of uterine relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta3-adrenoceptor is the predominant beta-adrenoceptor subtype in human myometrium and its expression is up-regulated in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The human near-term myometrial β3-adrenoceptor but not the β2-adrenoceptor is resistant to desensitisation after sustained agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potassium channels and uterine function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relaxin stimulates myometrial calcium-activated potassium channel activity via protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β3 Receptor Signaling in Pregnant Human Myometrium Suggests a Role for β3 Agonists as Tocolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β3 Receptor Signaling in Pregnant Human Myometrium Suggests a Role for β3 Agonists as Tocolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SAR150640, a selective beta3-adrenoceptor agonist, prevents human myometrial remodelling and activation of matrix metalloproteinase in an in vitro model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proliferative action of the androgen receptor in human uterine myometrial cells--a key regulator for myometrium phenotype programming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Profile of SAR-150640: A β3-Adrenoceptor Agonist for Tocolysis in Preterm Labor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preterm birth remains a significant challenge in perinatal medicine, with a pressing need for effective and safe tocolytic agents to manage preterm labor. SAR-150640, a potent and selective β3-adrenoceptor agonist, emerged as a promising preclinical candidate for this indication. This technical guide provides a comprehensive overview of the preclinical studies of SAR-150640, focusing on its mechanism of action, efficacy in relevant in vitro and in vivo models, and detailed experimental methodologies. The data presented herein supported its initial development as a potential therapeutic for preterm labor, although its clinical development was ultimately discontinued. This document serves as a valuable resource for researchers in the field of uterine contractility and drug development for obstetric conditions.

Introduction: The Rationale for a Selective β3-Adrenoceptor Agonist in Preterm Labor

Preterm labor is characterized by uterine contractions leading to cervical changes before 37 weeks of gestation. Current tocolytic therapies, such as β2-adrenoceptor agonists, calcium channel blockers, and oxytocin antagonists, are often associated with limited efficacy and significant maternal and fetal side effects. The β3-adrenoceptor has been identified as a potential target for inducing myometrial relaxation with a more favorable side-effect profile. β3-adrenoceptors are expressed in the human myometrium, and their activation leads to smooth muscle relaxation, primarily through the cyclic adenosine monophosphate (cAMP) signaling pathway. SAR-150640 was developed as a selective agonist for the β3-adrenoceptor with the aim of providing effective tocolysis without the cardiovascular side effects associated with non-selective β-agonists.

Mechanism of Action and Signaling Pathway

SAR-150640 exerts its tocolytic effect by selectively binding to and activating β3-adrenoceptors on myometrial smooth muscle cells. This activation initiates a downstream signaling cascade that ultimately leads to muscle relaxation and the inhibition of uterine contractions.

Signaling Pathway Diagram

Quantitative Preclinical Data

The preclinical efficacy of SAR-150640 and its major metabolite, SSR500400, was evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

| Compound | β3-Adrenoceptor Binding Affinity (Ki, nM) | cAMP Production in SKNMC Cells (pEC50) | cAMP Production in Human Uterine Smooth Muscle Cells (pEC50) |

| SAR-150640 | 73 | 6.5 | 7.7 |

| SSR500400 (metabolite) | 358 | 6.2 | 7.7 |

| (-)-Isoproterenol | - | 5.1 | - |

Data from Croci et al., 2007.

Table 2: In Vitro Tocolytic Activity in Human Myometrial Strips

| Compound | Inhibition of Spontaneous Contractions (pIC50) |

| SAR-150640 | 6.4 |

| SSR500400 (metabolite) | 6.8 |

| Salbutamol | 5.9 |

| (-)-Isoproterenol | - |

| Atosiban | - |

Data from Croci et al., 2007. A higher pIC50 value indicates greater potency.

Table 3: In Vivo Tocolytic Activity in Cynomolgus Monkeys

| Compound | Dose (mg/kg, i.v.) | Inhibition of Myometrial Contractions | Effect on Heart Rate |

| SAR-150640 | 1 and 6 | Dose-dependent inhibition | No significant effect |

| Atosiban | 6 | No significant effect | No significant effect |

| Salbutamol | 50 and 250 µg/kg | No inhibitory effect | Dose-dependent increase |

Data from Croci et al., 2007.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the preclinical evaluation of SAR-150640.

Myometrial Strip Contraction Assay

This ex vivo assay assesses the direct effect of compounds on the contractility of uterine muscle tissue.

Experimental Workflow:

Protocol:

-

Tissue Procurement: Human myometrial biopsies are obtained from the upper margin of the lower uterine segment incision from consenting patients undergoing elective term Cesarean section.

-

Strip Preparation: The tissue is immediately placed in cold physiological salt solution (PSS). Myometrial strips of approximately 10 x 2 x 2 mm are dissected, with care taken to align the strip with the longitudinal axis of the muscle fibers.

-

Mounting: Each strip is mounted vertically in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate for at least 60 minutes, during which time they are subjected to a resting tension of approximately 2 g. The PSS is changed every 15-20 minutes. Spontaneous rhythmic contractions typically develop within this period.

-

Drug Administration: Once stable spontaneous contractions are established, cumulative concentrations of SAR-150640 or other test compounds are added to the organ bath. For agonist-induced contractions, a submaximal concentration of an agonist like oxytocin or prostaglandin F2α is added prior to the test compound.

-

Data Acquisition and Analysis: Isometric tension is recorded continuously. The frequency and amplitude of contractions are analyzed to determine the inhibitory effect of the compound. The pIC50 (the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition) is calculated.

cAMP Assay in Human Uterine Smooth Muscle Cells (UtSMC)

This in vitro assay quantifies the intracellular accumulation of cAMP, a key second messenger in the β3-adrenoceptor signaling pathway.

Protocol:

-

Cell Culture: Primary human uterine smooth muscle cells (UtSMC) are cultured to near confluence in appropriate growth medium.

-

Cell Stimulation: Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of SAR-150640 or other agonists for a defined period at 37°C.

-

Cell Lysis: The stimulation is terminated by aspirating the medium and lysing the cells with a suitable lysis buffer.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).

-

Data Analysis: The amount of cAMP produced is normalized to the protein concentration of the lysate. Dose-response curves are generated, and the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) is calculated.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to uterotonic agents and the inhibitory effect of SAR-150640.

Protocol:

-

Cell Preparation and Dye Loading: UtSMCs are seeded onto coverslips or in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Fluorescence Measurement: The coverslip or plate is placed in a fluorescence imaging system or a plate reader, and baseline fluorescence is recorded.

-

Cell Stimulation: A uterotonic agent, such as oxytocin, is added to the cells to induce an increase in intracellular calcium.

-

Inhibitor Treatment: In separate experiments, cells are pre-incubated with SAR-150640 before the addition of the uterotonic agent.

-

Fluorescence Recording and Analysis: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are recorded over time. The peak and sustained calcium responses are analyzed to determine the inhibitory effect of SAR-150640.

ERK1/2 Phosphorylation Assay

This assay assesses the phosphorylation status of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which can be involved in myometrial cell signaling.

Protocol:

-

Cell Treatment: UtSMCs are treated with SAR-150640 for various time points.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of SAR-150640 on ERK1/2 phosphorylation.

Preclinical Safety and Toxicology

Specific public preclinical safety and toxicology data for SAR-150640 are limited. However, studies on other β3-adrenoceptor agonists have been conducted. For instance, some β3-agonists have been associated with urinary tract toxicity in rats at high doses, characterized by tubular necrosis and crystalluria. It is important to note that these findings may not be directly transferable to SAR-150640, and a comprehensive toxicology package would have been necessary for its clinical development. In the preclinical in vivo study in cynomolgus monkeys, SAR-150640 did not show significant effects on heart rate or blood pressure at doses that produced tocolysis, suggesting a favorable cardiovascular safety profile compared to non-selective β-agonists.

Conclusion and Future Perspectives

The preclinical data for SAR-150640 demonstrated its potential as a novel tocolytic agent for the management of preterm labor. Its high potency and selectivity for the β3-adrenoceptor translated into effective inhibition of uterine contractions in both in vitro human tissue models and in vivo primate models, with a promising safety profile, particularly concerning cardiovascular effects. Although the clinical development of SAR-150640 was discontinued for reasons not publicly disclosed, the preclinical research conducted provides a valuable foundation for the continued exploration of β3-adrenoceptor agonists as a therapeutic strategy for preterm labor. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of new β3-agonists and conducting thorough preclinical safety evaluations to ensure a high therapeutic index for both the mother and the fetus. The detailed methodologies presented in this guide can serve as a robust framework for the preclinical assessment of next-generation tocolytics.

SAR-150640: A Deep Dive into its Selectivity for the β3-Adrenoceptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of SAR-150640, a potent agonist for the β3-adrenoceptor (β3-AR). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological characteristics of this compound. We will delve into its binding affinity and functional potency, comparing its activity at the β3-adrenoceptor with that at the β1- and β2-adrenoceptor subtypes. Detailed experimental protocols for assessing these parameters are provided, along with visualizations of key pathways and workflows to facilitate a deeper understanding of the underlying science.

Executive Summary

SAR-150640 is a selective β3-adrenoceptor agonist that has been investigated for its potential therapeutic applications, notably in the context of preterm labor due to its relaxant effects on uterine smooth muscle. Its pharmacological profile is characterized by a high affinity and functional potency for the β3-adrenoceptor, with a notable lack of significant activity at the β1- and β2-adrenoceptor subtypes. This high degree of selectivity is a critical attribute, as it minimizes the potential for off-target effects commonly associated with non-selective β-agonists, such as cardiovascular side effects mediated by β1- and β2-adrenoceptors. This guide will present the quantitative data supporting this selectivity and the methodologies used to determine it.

Data Presentation: Quantitative Selectivity of SAR-150640

The selectivity of SAR-150640 is best understood through a quantitative comparison of its binding affinity and functional potency across the three β-adrenoceptor subtypes. The following tables summarize the available data.

Table 1: Binding Affinity of SAR-150640 for Human β-Adrenoceptors

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| SAR-150640 | β3 | 73[1] |

| β1 | No significant binding reported | |

| β2 | No significant binding reported |

Note: The lack of reported binding affinity for β1 and β2 adrenoceptors suggests that the affinity is significantly lower than for the β3 subtype, a key indicator of selectivity.

Table 2: Functional Potency of SAR-150640 at Human β-Adrenoceptors

| Compound | Receptor Subtype | Functional Potency (pEC50) | Functional Potency (EC50, nM) |

| SAR-150640 | β3 | 6.5[1] | ~316 |

| β1 | No agonist or antagonist activity reported | - | |

| β2 | No agonist or antagonist activity reported | - |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. The absence of activity at β1 and β2 adrenoceptors is a strong indicator of functional selectivity.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity of SAR-150640.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of SAR-150640 for human β1, β2, and β3-adrenoceptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing human β1, β2, or β3-adrenoceptors.

-

Radioligands:

-

For β1 and β2-adrenoceptors: [3H]-CGP 12177 (a hydrophilic β-antagonist).

-

For β3-adrenoceptors: [125I]-cyanopindolol (a non-selective β-antagonist).

-

-

Competitor: SAR-150640.

-

Non-specific binding control: Propranolol (a non-selective β-antagonist) at a high concentration (e.g., 10 µM).

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: 96-well plates, cell harvester, scintillation counter or gamma counter.

Protocol:

-

Membrane Preparation:

-

Culture the respective CHO cell lines to confluency.

-

Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of cell membrane preparation.

-

50 µL of a fixed concentration of radioligand (typically at a concentration close to its Kd for the respective receptor).

-

50 µL of varying concentrations of SAR-150640 (e.g., from 10^-11 to 10^-5 M).

-

For non-specific binding, add 50 µL of 10 µM propranolol instead of SAR-150640.

-

For total binding, add 50 µL of binding buffer instead of SAR-150640.

-

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail (for [3H]) or in tubes for counting in a gamma counter (for [125I]).

-

-

Data Analysis:

-

Determine the amount of bound radioactivity for each concentration of SAR-150640.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of SAR-150640 that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay

Objective: To determine the functional potency (EC50) of SAR-150640 in stimulating cyclic AMP (cAMP) production via human β3-adrenoceptors.

Materials:

-

Cell Line: Primary human uterine smooth muscle cells (HUtSMC) or a cell line endogenously expressing the human β3-adrenoceptor (e.g., SK-N-MC neuroblastoma cells).

-

Agonist: SAR-150640.

-

Positive Control: Isoproterenol (a non-selective β-agonist).

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Cell Culture Medium: As recommended for the specific cell line.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

cAMP Detection Kit: A commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

-

Equipment: 96-well or 384-well plates, plate reader compatible with the chosen cAMP detection kit.

Protocol:

-

Cell Culture and Plating:

-

Culture the cells in appropriate medium until they reach 80-90% confluency.

-

Seed the cells into 96-well or 384-well plates at a suitable density and allow them to adhere overnight.

-

-

Agonist Stimulation:

-

Wash the cells once with pre-warmed stimulation buffer.

-

Add varying concentrations of SAR-150640 (e.g., from 10^-11 to 10^-5 M) or isoproterenol to the wells in triplicate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit. This step often involves the addition of a lysis buffer that also contains the detection reagents.

-

Follow the manufacturer's instructions for the cAMP detection kit to measure the amount of cAMP produced in each well.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

The pEC50 is then calculated as the negative logarithm of the EC50 value.

-

Conclusion

The data and methodologies presented in this technical guide provide a robust characterization of SAR-150640 as a highly selective β3-adrenoceptor agonist. Its high affinity and functional potency at the β3-adrenoceptor, coupled with a lack of significant activity at the β1- and β2-adrenoceptor subtypes, underscore its potential for targeted therapeutic interventions with a minimized risk of off-target effects. The detailed experimental protocols provided herein offer a framework for researchers to independently verify and further explore the pharmacological properties of SAR-150640 and other related compounds. The continued investigation of selective β3-adrenoceptor agonists like SAR-150640 holds promise for the development of novel therapies for a range of conditions, including preterm labor and other disorders involving smooth muscle function.

References

Metabolites of SAR-150640 and Their Biological Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the metabolites of SAR-150640, a selective β3-adrenergic receptor agonist, and their corresponding biological activities. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Introduction to SAR-150640

SAR-150640 is a potent and selective β3-adrenergic receptor agonist that has been investigated for its therapeutic potential, particularly in the context of uterine relaxation and the management of preterm labor. Its mechanism of action involves the stimulation of β3-adrenergic receptors, leading to a cascade of intracellular signaling events. Understanding the metabolism of SAR-150640 is crucial for a complete characterization of its pharmacokinetic and pharmacodynamic profile, as its metabolites may also possess biological activity, contributing to the overall therapeutic effect or potential side effects.

Identified Metabolites of SAR-150640

To date, the primary and major identified metabolite of SAR-150640 is SSR500400 . This metabolite is formed through the hydrolysis of the ethyl ester group of SAR-150640 to the corresponding carboxylic acid.

Table 1: Identified Metabolites of SAR-150640

| Parent Compound | Metabolite | Chemical Transformation |

| SAR-150640 | SSR500400 | Hydrolysis of ethyl ester to carboxylic acid |

Biological Activity of SAR-150640 and its Metabolite SSR500400

Both SAR-150640 and its metabolite, SSR500400, exhibit affinity for and activity at the β3-adrenergic receptor.

Receptor Binding Affinity and Potency

Studies have demonstrated that both the parent compound and its metabolite bind to β3-adrenergic receptors and act as agonists, stimulating the production of cyclic AMP (cAMP).

Table 2: In Vitro Biological Activity of SAR-150640 and SSR500400

| Compound | Target | Assay | Species | Value | Unit |

| SAR-150640 | β3-adrenergic receptor | Receptor Binding Affinity (Ki) | Human | 73 | nM |

| SSR500400 | β3-adrenergic receptor | Receptor Binding Affinity (Ki) | Human | 358 | nM |

| SAR-150640 | β3-adrenergic receptor | cAMP Production (pEC50) | Human | 6.5 | - |

| SSR500400 | β3-adrenergic receptor | cAMP Production (pEC50) | Human | 6.2 | - |

Data sourced from in vitro studies on human neuroblastoma cells expressing native β3-adrenoceptors.

Functional Activity

The functional consequence of β3-adrenergic receptor activation by SAR-150640 and SSR500400 has been primarily assessed through their ability to induce relaxation of myometrial tissue.

Table 3: Functional Activity of SAR-150640 and SSR500400 on Myometrial Contractions

| Compound | Effect | Species | Assay | Value (pIC50) |

| SAR-150640 | Inhibition of spontaneous contractions | Human | Near-term myometrial strips | 6.4 |

| SSR500400 | Inhibition of spontaneous contractions | Human | Near-term myometrial strips | 6.8 |

Signaling Pathways

The activation of the β3-adrenergic receptor by agonists such as SAR-150640 initiates a downstream signaling cascade. The primary pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response, such as smooth muscle relaxation.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following sections outline the general procedures for the assays mentioned.

In Vitro Metabolism in Human Liver Microsomes (General Protocol)

This protocol outlines a general procedure for assessing the metabolic stability of a compound.

-

Preparation of Reagents:

-

Human liver microsomes (HLM) are thawed on ice.

-

A stock solution of SAR-150640 is prepared in a suitable organic solvent (e.g., DMSO).

-

A cofactor solution containing NADPH in phosphate buffer is prepared.

-

-

Incubation:

-

HLM, the SAR-150640 solution, and buffer are pre-incubated at 37°C.

-

The metabolic reaction is initiated by the addition of the NADPH solution.

-

Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Processing:

-

The reaction in each aliquot is quenched by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

The samples are centrifuged to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The disappearance of the parent compound over time is monitored to determine the rate of metabolism.

-

The appearance of new peaks corresponding to potential metabolites (like SSR500400) is also monitored and quantified.

-

Radioligand Binding Assay (General Protocol)

This protocol describes a general method to determine the binding affinity of a compound to a specific receptor.

-

Membrane Preparation:

-

Cell membranes expressing the β3-adrenergic receptor are prepared from a suitable cell line (e.g., human neuroblastoma cells).

-

-

Assay Setup:

-

A constant concentration of a radiolabeled ligand known to bind to the β3-adrenergic receptor (e.g., [³H]-CGP12177) is used.

-

Increasing concentrations of the unlabeled test compound (SAR-150640 or SSR500400) are added to compete with the radioligand for binding to the receptor.

-

-

Incubation:

-

The mixture of membranes, radioligand, and test compound is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

The amount of radioactivity retained on the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Production Assay (General Protocol)

This protocol outlines a general procedure to measure the ability of a compound to stimulate the production of cyclic AMP.

-

Cell Culture and Treatment:

-

Cells expressing the β3-adrenergic receptor are cultured in appropriate media.

-

The cells are then treated with varying concentrations of the test compound (SAR-150640 or SSR500400).

-

-

Cell Lysis:

-

After a specified incubation period, the cells are lysed to release the intracellular contents, including cAMP.

-

-

cAMP Measurement:

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the cAMP concentration against the concentration of the test compound.

-

The pEC50 value, which represents the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect, is determined from this curve.

-

Conclusion

The primary identified metabolite of SAR-150640 is SSR500400, formed by hydrolysis of the parent compound. Both SAR-150640 and SSR500400 are active at the β3-adrenergic receptor, with SAR-150640 exhibiting a higher binding affinity. However, both compounds demonstrate comparable functional potency in inhibiting myometrial contractions in vitro. These findings suggest that the biological activity of SAR-150640 in vivo may be attributed to the combined effects of the parent drug and its active metabolite. Further studies are warranted to fully elucidate the complete metabolic profile of SAR-150640 and the in vivo contribution of its metabolites to its overall pharmacological effect.

Methodological & Application

Application Notes and Protocols: SAR-150640 for In Vitro Uterine Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preterm labor is a significant clinical challenge, and the development of effective tocolytic agents to inhibit uterine contractions is a key area of research.[1] Uterine contractility is a complex process regulated by hormonal, neural, and mechanical signals.[2] The myometrium, the smooth muscle layer of the uterus, undergoes phasic contractions driven by spontaneous electrical activity that leads to an influx of calcium ions, which is essential for the interaction of actin and myosin filaments.[3][4] Oxytocin is a potent stimulator of uterine contractions, acting through G-protein-coupled receptors to increase intracellular calcium and prostaglandin production.[5][6] Consequently, agents that can modulate these pathways, such as oxytocin receptor antagonists or β-adrenergic receptor agonists, are of great interest as potential tocolytics.[5][7]

SAR-150640 is a β3-adrenergic receptor agonist that has shown tocolytic effects.[3] This document provides detailed protocols for evaluating the efficacy of SAR-150640 and other potential tocolytic agents using an in vitro uterine contraction assay with isolated myometrial strips. This methodology allows for the direct assessment of a compound's ability to inhibit spontaneous or oxytocin-induced uterine muscle contractions.

Signaling Pathways in Uterine Contraction

Uterine muscle contraction is primarily initiated by an increase in intracellular calcium concentration. This can be triggered by spontaneous electrical activity in myometrial cells or by uterotonins like oxytocin. The binding of oxytocin to its receptor activates a signaling cascade that leads to muscle contraction. Conversely, agents that increase cyclic AMP (cAMP), such as β-adrenergic agonists, promote muscle relaxation.

Caption: Signaling pathways of uterine contraction and relaxation.

Experimental Protocol: In Vitro Uterine Contraction Assay

This protocol is adapted from established methods for studying myometrial contractility in vitro.[8][9]

I. Materials and Reagents

-

Myometrial tissue biopsies from pregnant women undergoing elective cesarean sections.

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Oxytocin

-

SAR-150640

-

Organ bath system with isometric force transducers

-

Data acquisition system

II. Experimental Workflow

The overall workflow involves obtaining uterine tissue, preparing it for the assay, mounting it in an organ bath, and then recording its contractile activity in response to various treatments.

Caption: Experimental workflow for the in vitro uterine contraction assay.

III. Detailed Procedure

-

Tissue Collection and Preparation:

-

Obtain myometrial biopsies from the lower uterine segment during elective cesarean sections, with appropriate ethical approval and patient consent.

-

Immediately place the tissue in cold physiological salt solution and transport it to the laboratory.

-

Within 36 hours, carefully dissect the myometrium into longitudinal strips of approximately 10 x 2 x 2 mm.[8]

-